molecular formula C20H17N7O B2721103 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide CAS No. 2034281-40-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Cat. No. B2721103
CAS RN: 2034281-40-6
M. Wt: 371.404
InChI Key: DWIMBEPSJXYEEF-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide, commonly known as AZD6738, is a small molecule inhibitor that targets the enzyme ataxia telangiectasia and Rad3-related protein (ATR). It is a promising drug candidate for cancer treatment due to its ability to selectively kill cancer cells while sparing normal cells.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on pyrazolopyrimidine ribonucleosides explores their synthesis and tests their biological activity against certain viruses and tumor cells. Guanosine analogues within this category showed significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985) (Petrie et al., 1985).

Antimicrobial and Antifungal Agents

  • Studies on novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as antimicrobial agents. For example, the synthesis of some derivatives has been tailored to exhibit antibacterial and antifungal activities, which are summarized in specific studies (Holla et al., 2006) (Holla et al., 2006).

Antitumor Activities

  • The antiproliferative evaluation of pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant potency against cancer cells, showcasing the potential for cancer treatment applications (Huang et al., 2012) (Huang et al., 2012).

Inhibitors of Specific Enzymes

  • Discovery of 3-quinoline carboxamides as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights the design and optimization of compounds for targeting specific enzymes involved in DNA repair mechanisms (Degorce et al., 2016) (Degorce et al., 2016).

Synthesis Techniques

  • Innovative synthesis techniques for heterocyclic compounds , including quinolines and pyrazolopyrimidines, demonstrate advancements in solvent-free heterocyclic synthesis methods that are more environmentally friendly and efficient (Martins et al., 2009) (Martins et al., 2009).

Protease Inhibitors

  • The synthesis of pyrano[2,3-d]pyrimidine derivatives and their complexes has been explored for their potential as potent protease inhibitors, showcasing a novel application in the inhibition of enzymes (Shehab & El-Shwiniy, 2018) (Shehab & El-Shwiniy, 2018).

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-quinolin-8-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c28-20(25-16-6-1-4-14-5-2-7-21-19(14)16)15-11-26(12-15)17-10-18(23-13-22-17)27-9-3-8-24-27/h1-10,13,15H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMBEPSJXYEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

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